
Tetrakis(dimethylsilylpropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(dimethylsilylpropyl)silane is an organosilicon compound with the chemical formula C16H44Si5. This compound is characterized by its tetrahedral structure, where a central silicon atom is bonded to four dimethylsilylpropyl groups. It is a colorless, transparent liquid that is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(dimethylsilylpropyl)silane can be synthesized through a series of reactions involving silicon tetrachloride and dimethylsilylpropyl chloride. The general synthetic route involves the following steps:
Hydrosilylation Reaction: Silicon tetrachloride reacts with dimethylsilylpropyl chloride in the presence of a platinum catalyst to form this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Reactants: Silicon tetrachloride and dimethylsilylpropyl chloride.
Catalyst: Platinum-based catalysts are commonly used.
Reaction Conditions: The reaction is carried out at elevated temperatures and pressures to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(dimethylsilylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The dimethylsilylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrakis(dimethylsilylpropyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. It is also used in the preparation of silicon-based polymers and resins.
Biology: The compound is used in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: It is used in the synthesis of silicon-based pharmaceuticals and diagnostic agents.
Industry: this compound is used in the production of high-performance coatings, adhesives, and sealants. It is also used in the electronics industry for the fabrication of semiconductors and other electronic components.
Wirkmechanismus
The mechanism of action of tetrakis(dimethylsilylpropyl)silane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. The compound can interact with various molecular targets through these bonds, leading to the formation of stable complexes. The pathways involved in its mechanism of action include:
Siloxane Bond Formation: The compound can form siloxane bonds with other silicon-containing compounds, leading to the formation of stable polymers and resins.
Silane Bond Formation: It can form silane bonds with carbon-containing compounds, leading to the formation of stable organosilicon compounds.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(dimethylsilylpropyl)silane can be compared with other similar compounds, such as:
Tetrakis(trimethylsilyl)silane: This compound has a similar tetrahedral structure but with trimethylsilyl groups instead of dimethylsilylpropyl groups. It is used in similar applications but has different chemical properties due to the presence of trimethylsilyl groups.
Tetrakis(dimethylsiloxy)silane: This compound has dimethylsiloxy groups instead of dimethylsilylpropyl groups. It is used in the production of silicone-based materials and has different reactivity compared to this compound.
Eigenschaften
Molekularformel |
C20H48Si5 |
|---|---|
Molekulargewicht |
429.0 g/mol |
InChI |
InChI=1S/C20H48Si5/c1-21(2)13-9-17-25(18-10-14-22(3)4,19-11-15-23(5)6)20-12-16-24(7)8/h9-20H2,1-8H3 |
InChI-Schlüssel |
HXWUFBXCUYWRCK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)CCC[Si](CCC[Si](C)C)(CCC[Si](C)C)CCC[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



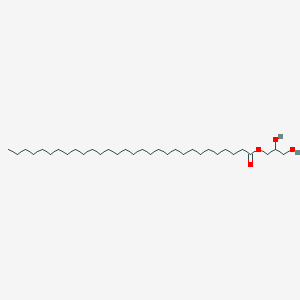
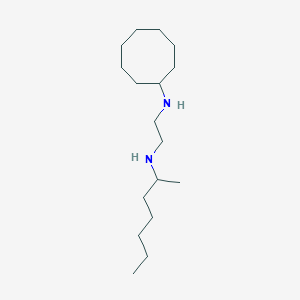
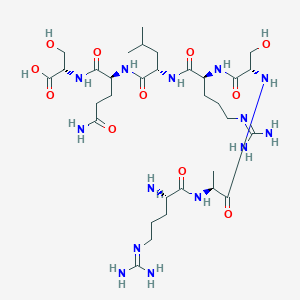
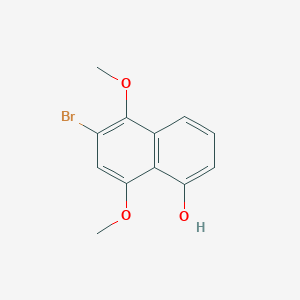

![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)

![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)

![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)
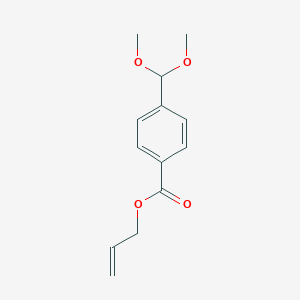
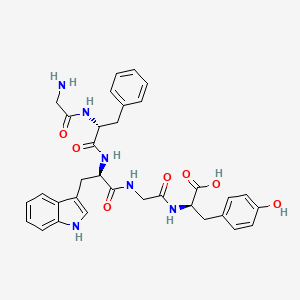
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)
